
1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a carbazole ring system, which is known for its electron-rich nature and ability to participate in various chemical reactions. The presence of the pyrazolyl group and acetate moiety further adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the reaction of carbazole with an appropriate halogenating agent to introduce a reactive site, followed by a nucleophilic substitution with a pyrazolyl-containing compound. The final step involves esterification to attach the acetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The carbazole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazolyl group or other functional groups within the molecule.
Esterification: The formation of the acetate ester is achieved through esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like pyrazolyl anions and bases such as sodium hydride (NaH) are employed.
Esterification: Acetic anhydride (Ac2O) and a catalyst like sulfuric acid (H2SO4) are typically used.
Major Products Formed:
Oxidized carbazole derivatives
Reduced pyrazolyl derivatives
Substituted carbazole-pyrazolyl compounds
Acetate esters
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Medicine: The compound's unique structure makes it a candidate for drug development, especially in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate exerts its effects depends on its specific application. In the context of OLEDs, the compound may act as a host material, facilitating the transfer of energy to the emissive species. The carbazole core enhances electron transport, while the pyrazolyl group improves the material's stability and performance.
Molecular Targets and Pathways Involved:
In OLEDs, the compound interacts with the emissive species, enhancing their luminescence and efficiency.
In biological applications, the compound may target specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(9H-carbazol-9-yl)ethan-1-ol
1-(9H-carbazol-9-yl)propan-2-ol
1-(9H-carbazol-9-yl)butan-2-ol
1-(9H-carbazol-9-yl)pentan-2-ol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate stands out due to its unique combination of functional groups, which provides enhanced reactivity and stability compared to its similar counterparts
Eigenschaften
IUPAC Name |
[1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-12-16(2)25(23-15)14-18(27-17(3)26)13-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-12,18H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGZZKLLZRBFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
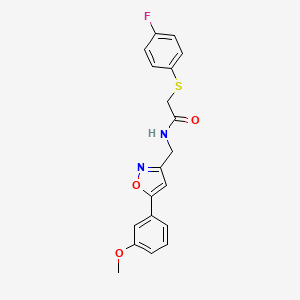

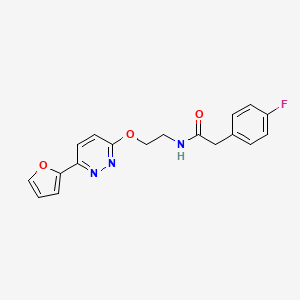
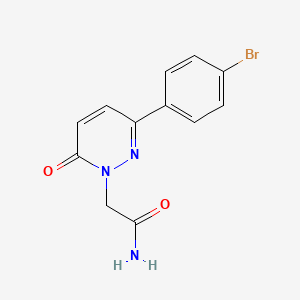

![1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2891855.png)
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine](/img/structure/B2891859.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2891860.png)

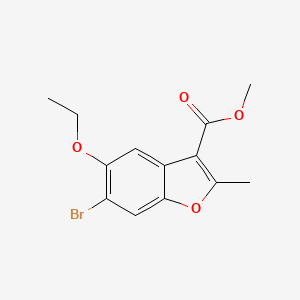
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)
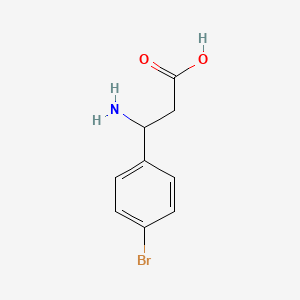
![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2891870.png)
![2-(2-Methoxyphenyl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2891872.png)
